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molecular formula C10H12O2 B1630555 Ethyl 4-methylbenzoate CAS No. 94-08-6

Ethyl 4-methylbenzoate

Cat. No. B1630555
M. Wt: 164.2 g/mol
InChI Key: NWPWRAWAUYIELB-UHFFFAOYSA-N
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Patent
US04612386

Procedure details

A mixture of 7.73 g of p-toluyl chloride, 5.91 g of diethyl carbonate, and 0.85 g of TBPB in 25 ml of sulfolane was heated at 170° C. under reflux. After 44 hours, the reaction mixture was added to 200 g of crushed ice and this was extracted twice with 25-ml portions of hexane. The combined extracts were dried over anhydrous Na2SO4 and distilled to obtain 6.4 g (78 percent yield) of ethyl p-toluate, b.p. 120°-1° C./20 mm.
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4](Cl)=[CH:3][CH:2]=1.[C:9](=O)([O:13]CC)[O:10][CH2:11][CH3:12]>S1(CCCC1)(=O)=O.CC1C(CN2CCC(N3CCC(N4C(=O)NC5C4=CC=CC=5)CC3)CC2)=CC=CC=1>[C:1]1([CH3:8])[CH:6]=[CH:5][C:4]([C:9]([O:10][CH2:11][CH3:12])=[O:13])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
7.73 g
Type
reactant
Smiles
C1(=CC=C(C=C1)Cl)C
Name
Quantity
5.91 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
0.85 g
Type
catalyst
Smiles
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
this was extracted twice with 25-ml portions of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
44 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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